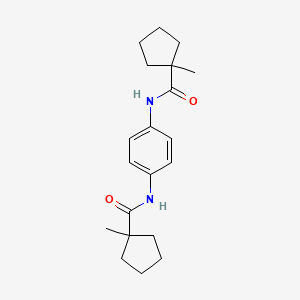
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as Curcumin III, which is a derivative of curcumin, a natural compound found in turmeric.
作用机制
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer cell growth. It also inhibits the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Additionally, this compound has been found to induce the expression of p53, a tumor suppressor gene that is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, that are involved in inflammation and cancer cell growth. Additionally, 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione has been found to induce the expression of various antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
实验室实验的优点和局限性
The advantages of using 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound include its poor solubility in water and its limited bioavailability.
未来方向
There are several future directions for the research on 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione. One direction is to investigate the potential of this compound in the treatment of various types of cancer, such as breast cancer and lung cancer. Another direction is to explore the neuroprotective effects of this compound and its potential in the treatment of neurodegenerative diseases. Additionally, further research is needed to improve the bioavailability of this compound and develop more effective delivery methods.
合成方法
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione involves the reaction of curcumin with chloroacetyl chloride and 3-fluorobenzaldehyde. The reaction takes place in the presence of a base, such as pyridine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione.
科学研究应用
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione has potential applications in scientific research. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c16-10-4-5-13(18)12(7-10)15(20)8-14(19)9-2-1-3-11(17)6-9/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYZJBXKYNHXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)



![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)


![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)